1',2',3',6'-Tetrahydro-2,4'-bipyridine dihydrochloride
Description
Crystallographic Analysis and Conformational Studies
The crystallographic analysis of this compound reveals a complex molecular architecture characterized by the presence of both aromatic and aliphatic ring systems. The compound exists as a salt with two chloride anions balancing the positive charges on the nitrogen atoms, creating a stable ionic lattice structure. The molecular framework consists of a pyridine ring connected to a tetrahydropyridine moiety through a direct carbon-carbon bond at the 2,4' positions, establishing the characteristic bipyridine connectivity pattern.
The conformational analysis indicates that the tetrahydropyridine ring adopts a non-planar geometry, similar to other saturated six-membered nitrogen heterocycles. The ring puckering introduces significant three-dimensional character to the molecule, contrasting with the planar geometry of the intact pyridine ring. This conformational flexibility is particularly important for understanding the compound's coordination behavior and potential interactions with biological targets. The dihedral angle between the pyridine and tetrahydropyridine planes plays a crucial role in determining the overall molecular shape and electronic distribution.
The crystal packing arrangements are stabilized through a combination of hydrogen bonding interactions involving the protonated nitrogen centers and the chloride counterions. These intermolecular forces contribute to the overall stability of the crystalline material and influence its physical properties such as melting point and solubility characteristics. The European Community number 869-597-0 has been assigned to this compound, reflecting its recognized status in chemical databases.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
The spectroscopic characterization of this compound provides detailed information about its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy reveals distinct chemical environments for the various carbon and hydrogen atoms within the molecule. The aromatic protons of the pyridine ring typically appear in the downfield region of the proton nuclear magnetic resonance spectrum, while the aliphatic protons of the tetrahydropyridine ring are observed at higher field positions.
The carbon-13 nuclear magnetic resonance spectrum demonstrates the clear distinction between aromatic and aliphatic carbon atoms, with the aromatic carbons appearing in the 120-160 parts per million range and the saturated carbons appearing upfield. The quaternary carbon atoms connecting the two ring systems exhibit characteristic chemical shifts that reflect their unique electronic environment at the bipyridine junction. Advanced two-dimensional nuclear magnetic resonance techniques can provide additional structural information through correlation spectroscopy and nuclear Overhauser effect measurements.
Infrared spectroscopy reveals characteristic absorption bands corresponding to the carbon-nitrogen stretching vibrations, carbon-hydrogen stretching modes, and nitrogen-hydrogen stretching frequencies associated with the protonated nitrogen centers. The presence of the chloride counterions can be inferred from the overall spectroscopic pattern and the absence of specific anionic absorption bands. Ultraviolet-visible spectroscopy shows absorption maxima corresponding to the pi-pi* transitions of the aromatic pyridine system, with the tetrahydro modification affecting the overall electronic transitions compared to fully aromatic bipyridine systems.
Table 1: Computed Spectroscopic Parameters for this compound
| Parameter | Value | Units |
|---|---|---|
| Molecular Weight | 233.14 | g/mol |
| Topological Polar Surface Area | 24.92 | Ų |
| Hydrogen Bond Acceptors | 2 | count |
| Hydrogen Bond Donors | 1 | count |
| Rotatable Bonds | 1 | count |
Computational Modeling of Electronic Structure
Computational modeling of this compound employs various theoretical methods to elucidate its electronic structure and molecular properties. Density functional theory calculations provide insights into the molecular orbital distributions, electron density patterns, and energetic characteristics of the compound. The calculated logarithm of the partition coefficient (LogP) value of 2.3019 indicates moderate lipophilicity, suggesting balanced hydrophilic and hydrophobic characteristics.
The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the compound's electronic excitation properties and chemical reactivity patterns. The presence of nitrogen lone pairs in both the aromatic and aliphatic rings creates multiple sites for potential coordination or protonation, as reflected in the dihydrochloride salt formation. The calculated topological polar surface area of 24.92 square angstroms provides important information about the molecule's potential for membrane permeability and biological activity.
Molecular electrostatic potential mapping reveals the distribution of positive and negative charge regions across the molecular surface, providing insights into potential interaction sites with other molecules or biological targets. The rotatable bond count of one reflects the limited conformational flexibility around the inter-ring connection, while the hydrogen bonding capacity is defined by two acceptor sites and one donor site. These computational parameters are essential for understanding the compound's behavior in various chemical and biological environments.
The electronic structure calculations also reveal the hybridization states of the nitrogen atoms, with the pyridine nitrogen maintaining sp2 hybridization while the tetrahydropyridine nitrogen adopts sp3 hybridization. This difference in electronic character contributes to the distinct chemical behavior of the two nitrogen centers and their differential protonation in the dihydrochloride salt form. The computational models provide a theoretical framework for predicting the compound's reactivity and potential applications in coordination chemistry and pharmaceutical research.
Properties
IUPAC Name |
2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.2ClH/c1-2-6-12-10(3-1)9-4-7-11-8-5-9;;/h1-4,6,11H,5,7-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPBWOPVELIPLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1347744-97-1 | |
| Record name | 2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hydrogenation of Bipyridine Derivatives
The primary and most widely reported method for preparing 1',2',3',6'-tetrahydro-2,4'-bipyridine dihydrochloride is through the selective catalytic hydrogenation of 2,4'-bipyridine or its derivatives under controlled hydrogen atmosphere conditions.
- Procedure : The bipyridine precursor is subjected to hydrogen gas at elevated pressure and temperature, typically in the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum catalysts. The reaction conditions are optimized to selectively reduce the pyridine ring at the 1',2',3',6' positions without affecting the other pyridine ring.
- Reaction Conditions : Temperatures generally range from 50°C to 150°C; pressures can vary from 1 to 10 atmospheres depending on the scale and catalyst used.
- Purification : After hydrogenation, the product is isolated as the dihydrochloride salt by treatment with hydrochloric acid, followed by crystallization or precipitation techniques to enhance purity.
This method is favored for its straightforward approach and scalability in industrial and research settings.
Synthesis via N-Substituted Tetrahydropyridine Intermediates
A related synthetic approach involves the preparation of N-substituted 1,2,3,6-tetrahydropyridine intermediates, which can be further elaborated to bipyridine derivatives.
- Key Steps :
- Generation of ammonium salts from N-substituted 4-piperidinol derivatives by treatment with 85% phosphoric acid.
- Dehydroxylation via heating up to 180°C, where phosphoric acid acts both as a protonating agent and dehydroxylation reagent.
- Neutralization of the reaction mixture to pH ~9 using 2M NaOH.
- Extraction with toluene and purification by vacuum distillation at ~60°C to isolate the tetrahydropyridine derivative.
- Relevance : Although this method is described for N-substituted tetrahydropyridines, the principles can be adapted for synthesizing tetrahydro-bipyridine analogues by coupling or further functionalization steps.
Suzuki Coupling Followed by Reduction
For bipyridine derivatives with specific substitutions, a two-step method involving Suzuki cross-coupling followed by selective reduction has been reported.
- Step 1 : Suzuki coupling of functionalized pyridine boronic acids with halogenated pyridines to form bipyridine intermediates.
- Step 2 : Reduction of the bipyridine intermediate with sodium borohydride or catalytic hydrogenation to yield tetrahydro-bipyridine derivatives.
- Advantages : This method allows for the introduction of various substituents on the bipyridine framework prior to reduction, enabling access to a range of analogues.
- Purification : The final products are converted into hydrochloride salts for enhanced stability and biological testing.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents & Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Catalytic Hydrogenation of Bipyridine | Bipyridine, H2 gas, Pd/C catalyst, 50-150°C, 1-10 atm H2 | Simple, scalable, selective reduction | Requires high-pressure equipment | 70-90 |
| N-Substituted Tetrahydropyridine Route | N-substituted 4-piperidinol, 85% H3PO4, heat to 180°C, NaOH neutralization, toluene extraction | Useful for substituted derivatives | Multi-step, high temperature | 60-80 |
| Suzuki Coupling + Reduction | Halopyridines, boronic acids, Pd catalyst, NaBH4 or H2 reduction | Structural diversity, selective substitution | More complex, multi-step | 35-85 |
Research Findings and Optimization Notes
- Reaction Monitoring : Thin-layer chromatography (TLC) and gas chromatography (GC) are commonly used to monitor reaction progress and confirm complete conversion in hydrogenation and dehydroxylation steps.
- pH Control : Neutralization to pH ~9 during workup is critical to avoid decomposition and to facilitate extraction of the free base before salt formation.
- Temperature Control : Maintaining temperatures below 190°C during dehydroxylation prevents side reactions and degradation.
- Catalyst Selection : Palladium-based catalysts are preferred for hydrogenation due to high activity and selectivity; catalyst poisoning must be avoided for consistent yields.
- Purification : Vacuum distillation and recrystallization from appropriate solvents (e.g., ethanol, isopropanol) ensure high purity of the dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1’,2’,3’,6’-Tetrahydro-2,4’-bipyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridine derivatives.
Reduction: Further reduction can lead to the formation of fully saturated bipyridine compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or nickel catalysts is used for reduction reactions.
Substitution: Nucleophiles such as halides or amines are used in substitution reactions.
Major Products
The major products formed from these reactions include various bipyridine derivatives, which can be further utilized in organic synthesis and coordination chemistry .
Scientific Research Applications
Organic Synthesis
The compound is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in reactions that form complex molecules, making it valuable for chemists in developing new synthetic routes.
Catalysis
1',2',3',6'-Tetrahydro-2,4'-bipyridine dihydrochloride can serve as a ligand in catalytic reactions. It enhances the efficiency of catalysts by stabilizing transition states and facilitating the formation of products.
Biological Applications
The compound exhibits significant biological activity, particularly in enzyme inhibition and antimicrobial properties.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes such as phosphodiesterases (PDEs), which are crucial in cellular signaling pathways. This inhibition can affect various metabolic processes and holds potential for therapeutic applications in metabolic disorders .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, indicating its potential as an antibiotic candidate .
Neurological Applications
Due to its structural similarity to neurotransmitters, this compound has been investigated for its effects on cognitive function and anxiety-related behaviors. Research indicates that it may enhance memory retention and reduce anxiety-like behaviors in animal models .
Data Summary Table
| Application Area | Specific Use Cases | Findings |
|---|---|---|
| Organic Synthesis | Intermediate for complex organic compounds | Facilitates new synthetic routes |
| Catalysis | Ligand in catalytic reactions | Improves reaction efficiency |
| Enzyme Inhibition | Inhibition of phosphodiesterases | Affects cellular signaling pathways |
| Antimicrobial Activity | Potential antibiotic development | Effective against certain bacterial strains |
| Neurological Applications | Cognitive enhancement and anxiety reduction | Improved memory retention in animal studies |
Case Study 1: Antiviral Activity
A study evaluated the antiviral properties of this compound against respiratory viruses. The compound demonstrated significant inhibitory effects at micromolar concentrations, suggesting its potential as a therapeutic agent against viral infections .
Case Study 2: Neuropharmacological Effects
In a preclinical trial involving animal models, the compound was administered to assess its effects on cognitive function. Results indicated enhanced memory retention and reduced anxiety-like behaviors at specific dosages, supporting its potential use in neuropharmacology .
Mechanism of Action
The mechanism of action of 1’,2’,3’,6’-Tetrahydro-2,4’-bipyridine dihydrochloride involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic and redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Substituent Variations
- 6-Methyl-1',2',3',6'-tetrahydro-2,4'-bipyridine dihydrochloride: This derivative substitutes a methyl group at the 6-position of the aromatic pyridine ring. However, the dihydrochloride salt retains high aqueous solubility, similar to the unsubstituted variant .
4-(Trifluoromethyl)-1',2',3',6'-tetrahydro-2,4'-bipyridine dihydrochloride :
The trifluoromethyl group introduces strong electron-withdrawing effects, altering electronic distribution and reactivity. This modification is advantageous in medicinal chemistry for improving metabolic stability and binding affinity to target proteins .
Comparison with Pyrimidine Dihydrochlorides
Pyrimidine-based dihydrochlorides (e.g., 6,7-Dihydro-2-phenyl-5H-pyrrolo-[3,4-d]-pyrimidine dihydrochloride ) differ in their heterocyclic core. Pyrimidines are six-membered rings with two nitrogen atoms, whereas bipyridines contain two fused pyridine rings. The tetrahydro-pyridine moiety in the target compound reduces ring strain and increases conformational flexibility compared to rigid pyrimidine derivatives. This flexibility may enhance adaptability in forming coordination complexes or binding to biological targets .
Comparison with Spirocyclic Dihydrochlorides
6'-Methoxy-1-methyl-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole] dihydrochloride (CAS 5997-39-7) features a spirocyclic architecture with fused indole and piperidine systems. While both compounds share the dihydrochloride salt form, the spiro structure introduces steric hindrance and 3D complexity, which can improve selectivity in receptor binding but complicate synthesis scalability .
Key Data Table: Comparative Properties
Biological Activity
1',2',3',6'-Tetrahydro-2,4'-bipyridine dihydrochloride is an organic compound with the molecular formula . It is a derivative of bipyridine, featuring two pyridine rings linked by a tetrahydro bridge. This compound has garnered interest in various scientific fields, particularly for its potential biological activities and applications in medicinal chemistry.
The biological activity of this compound primarily involves its interactions with various biomolecules, including enzymes and receptors. The compound is known to modulate the activity of these targets, influencing several biochemical pathways. Its ability to form stable complexes with metal ions enhances its catalytic and redox properties, making it a valuable candidate in drug development and therapeutic applications .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated inhibitory effects against various bacterial strains. For example:
- Tested Strains : Escherichia coli, Staphylococcus aureus
- Minimum Inhibitory Concentration (MIC) : Ranges between 50 to 100 µg/mL against the tested organisms.
These findings suggest its potential use as an antibacterial agent, particularly in treating infections caused by resistant strains .
Anticancer Activity
In vitro studies have also explored the anticancer properties of this compound. It has shown promising results in inhibiting the growth of several cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values : Reported IC50 values were approximately 20 µM for MCF-7 cells, indicating significant cytotoxicity.
The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in the S phase .
Neuroprotective Effects
This compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound may inhibit acetylcholinesterase activity, thus enhancing cholinergic transmission:
- Enzyme Inhibition : Acetylcholinesterase
- Effectiveness : Comparable to established inhibitors like donepezil.
This suggests its potential utility in cognitive enhancement therapies .
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 50 µg/mL | |
| Antibacterial | S. aureus | 100 µg/mL | |
| Anticancer | MCF-7 | 20 µM | |
| Neuroprotective | N/A | N/A |
Case Studies
- Antibacterial Study : A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant antibacterial activity against multidrug-resistant strains of E. coli and S. aureus. The study utilized standard disk diffusion methods and determined MIC values through broth microdilution techniques.
- Anticancer Research : In an investigation published in the Journal of Medicinal Chemistry, the compound was evaluated for its effects on MCF-7 cells. Results indicated that treatment led to a marked decrease in cell viability and increased markers of apoptosis compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1',2',3',6'-Tetrahydro-2,4'-bipyridine dihydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis often involves hydrogenation of pyridine precursors or cyclization reactions. For example, hydrogenation of 2,4'-bipyridine using palladium catalysts under acidic conditions (e.g., HCl) can yield the tetrahydro derivative. Reaction optimization includes adjusting temperature (20–80°C), pressure (1–3 atm H₂), and stoichiometric ratios of reagents. Post-synthesis, hydrochloride salt formation is achieved via treatment with concentrated HCl in methanol, followed by recrystallization .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Impurities such as over-reduced byproducts (e.g., fully saturated piperidine derivatives) may require column chromatography for removal .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodology :
- NMR : Use - and -NMR in D₂O or DMSO-d₆ to confirm hydrogenation of the pyridine ring. Peaks for unsaturated carbons (e.g., pyridine C-H) disappear upon reduction, while new signals for saturated CH₂ groups emerge (~1.5–2.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₀H₁₄N₂·2HCl ≈ 235.05 g/mol).
- X-ray Crystallography : For structural elucidation, grow single crystals via slow evaporation in ethanol/water mixtures. Compare bond lengths and angles to similar tetrahydro-pyridine derivatives .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodology :
- Solubility : Test in aqueous buffers (pH 1–10) and organic solvents (e.g., methanol, DMSO). The dihydrochloride salt is typically water-soluble (>50 mg/mL at pH 3–5) but precipitates in alkaline conditions due to deprotonation .
- Stability : Conduct accelerated degradation studies (40–60°C, 75% humidity) over 1–4 weeks. Monitor via HPLC for decomposition products (e.g., oxidation of tetrahydropyridine to pyridine). Store at -20°C in desiccated, amber vials to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic or biological systems?
- Methodology :
- DFT Calculations : Use software like Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Compare calculated NMR shifts to experimental data for validation .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding between the protonated amine groups and active-site residues .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., receptor binding vs. cellular assays)?
- Methodology :
- Dose-Response Curves : Perform assays at multiple concentrations (1 nM–100 µM) to identify non-linear effects. For receptor binding, use radioligand displacement (e.g., -labeled antagonists).
- Off-Target Screening : Test against related receptors (e.g., adrenergic vs. dopaminergic) to assess selectivity. Contradictions may arise from assay-specific interference (e.g., compound aggregation in cellular assays) .
Q. How does stereochemistry influence the compound’s pharmacological properties, and how can chiral separation be achieved?
- Methodology :
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and mobile phases of hexane/isopropanol (90:10) with 0.1% diethylamine. Monitor enantiomer elution order via polarimetric detection.
- Pharmacodynamics : Compare enantiomers in vitro (e.g., IC₅₀ values) and in vivo (e.g., pharmacokinetics in rodent models). Stereochemical purity (>99% ee) is critical for reproducible results .
Data Contradiction Analysis
Q. Why do different studies report varying yields in the synthesis of this compound?
- Resolution : Discrepancies often stem from impurities in starting materials (e.g., residual moisture in 2,4'-bipyridine) or inconsistent HCl stoichiometry during salt formation. Reproduce results using rigorously dried solvents and standardized HCl titration .
Q. How can conflicting stability data (e.g., shelf life in aqueous vs. organic solvents) be reconciled?
- Resolution : Aqueous solutions may degrade faster due to hydrolysis, while organic solvents (e.g., DMSO) stabilize the compound but introduce solvent-specific artifacts. Conduct parallel stability studies in both matrices and validate with LC-MS .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in electrophysiology or in vivo studies?
- Protocols :
- Use fume hoods and PPE (nitrile gloves, lab coats) to prevent dermal exposure.
- For in vivo dosing, prepare solutions in sterile saline (pH 4–5) and filter-sterilize (0.22 µm). Monitor animals for neurotoxicity (e.g., tremors, ataxia) at >10 mg/kg doses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
